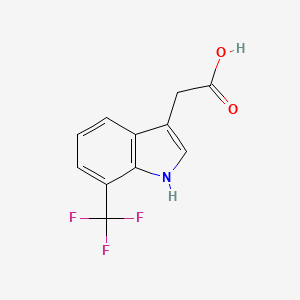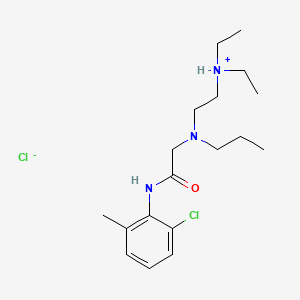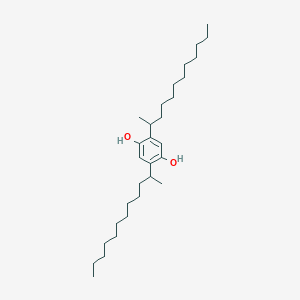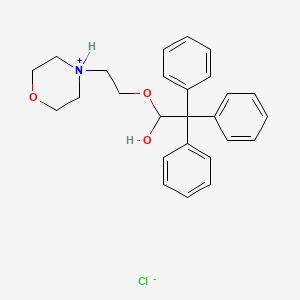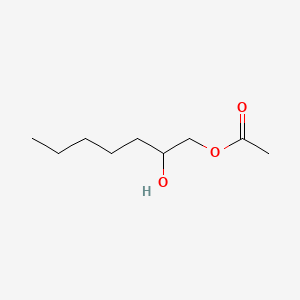
2-Hydroxyheptyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyheptyl acetate, also known as 2-hydroxyheptanoic acid acetate, is an organic compound with the molecular formula C9H18O3. It is a colorless liquid with a sweet, fruity odor. This compound is commonly used as a flavoring agent and fragrance additive in various products such as perfumes, soaps, shampoos, lip balms, sunscreens, and bath products .
Preparation Methods
2-Hydroxyheptyl acetate can be synthesized through the esterification reaction between 2-hydroxyheptanoic acid and acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
2-Hydroxyheptanoic acid+Acetic acid→2-Hydroxyheptyl acetate+Water
In industrial production, the process involves the use of large-scale reactors and continuous distillation to separate the product from the reaction mixture. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
2-Hydroxyheptyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxoheptyl acetate using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-hydroxyheptanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups, such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydroxyheptyl acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-Hydroxyheptyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities, interacting with cell membranes, or influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
2-Hydroxyheptyl acetate can be compared with other similar compounds, such as:
2-Hydroxyhexyl acetate: Similar in structure but with one less carbon atom in the alkyl chain.
2-Hydroxyoctyl acetate: Similar in structure but with one more carbon atom in the alkyl chain.
2-Hydroxyethyl acetate: A shorter chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length, which influences its solubility, volatility, and odor profile, making it suitable for particular applications in the fragrance and flavor industry .
Properties
CAS No. |
39846-66-7 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-hydroxyheptyl acetate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-9(11)7-12-8(2)10/h9,11H,3-7H2,1-2H3 |
InChI Key |
BABJHQSZOPRXRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





